Ethyl (1S)-3-oxocyclohexane-1-carboxylate

Biocatalysis Asymmetric Synthesis Chiral Resolution

Ethyl (1S)-3-oxocyclohexane-1-carboxylate (CAS: 2043662-35-5) is a chiral β-ketoester with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol. This compound features a defined (1S) stereocenter on a cyclohexanone scaffold bearing an ethyl ester functional group, making it a valuable optically pure building block for asymmetric synthesis of pharmaceutical intermediates and complex organic molecules.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 2043662-35-5
Cat. No. B6332686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1S)-3-oxocyclohexane-1-carboxylate
CAS2043662-35-5
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC(=O)C1
InChIInChI=1S/C9H14O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3/t7-/m0/s1
InChIKeyYLRVJPQVDQQBOX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (1S)-3-oxocyclohexane-1-carboxylate CAS 2043662-35-5: Chiral β-Ketoester Building Block for Asymmetric Synthesis


Ethyl (1S)-3-oxocyclohexane-1-carboxylate (CAS: 2043662-35-5) is a chiral β-ketoester with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol [1]. This compound features a defined (1S) stereocenter on a cyclohexanone scaffold bearing an ethyl ester functional group, making it a valuable optically pure building block for asymmetric synthesis of pharmaceutical intermediates and complex organic molecules [2]. The compound is commercially available from multiple vendors with purity specifications typically ≥95% or ≥97% [3].

Why Generic Ethyl 3-Oxocyclohexane-1-carboxylate Cannot Substitute for the (1S)-Enantiomer CAS 2043662-35-5


Generic or racemic ethyl 3-oxocyclohexane-1-carboxylate (CAS 33668-25-6) cannot substitute for the stereochemically defined (1S)-enantiomer (CAS 2043662-35-5) in applications requiring chiral integrity. The racemic mixture contains equal amounts of (1S) and (1R) enantiomers, which exhibit identical chemical reactivity in achiral environments but diverge dramatically when introduced into chiral biological systems, asymmetric catalytic processes, or downstream enantiospecific transformations . In pharmaceutical intermediate applications such as JAK2 inhibitor synthesis, the use of racemic material necessitates additional chiral resolution steps involving stoichiometric resolving agents and chromatographic separation, thereby increasing step count, reducing overall yield, and inflating production costs [1]. Furthermore, the (1R)-enantiomer (CAS 2043662-34-4) may confer undesired pharmacological properties or fail to engage biological targets with the requisite stereospecificity, rendering racemic substitution scientifically unsound for applications where stereochemical configuration governs molecular recognition events .

Quantitative Evidence Guide: Differentiating Ethyl (1S)-3-oxocyclohexane-1-carboxylate CAS 2043662-35-5 from Analogs


Enantiomeric Purity: (1S)-Enantiomer Delivers >99% ee vs Racemate (0% ee) in Biocatalytic Applications

Biocatalytic approaches employing enoate reductases, lipases, and nitrilases enable the production of optically pure methyl 3-oxocyclohexanecarboxylates with >99% enantiomeric excess [1]. In contrast, the racemic ethyl 3-oxocyclohexane-1-carboxylate (CAS 33668-25-6) contains a 50:50 mixture of (1S) and (1R) enantiomers (0% ee). For applications requiring chiral integrity, the (1S)-enantiomer provides the stereochemically defined starting material essential for asymmetric synthesis, whereas racemic material introduces stoichiometric waste from the undesired enantiomer and requires downstream resolution .

Biocatalysis Asymmetric Synthesis Chiral Resolution

Step Efficiency: (1S)-Enantiomer Eliminates Chiral Resolution Step Required for Racemate in Pharmaceutical Synthesis

In the synthesis of CNS-active pharmaceutical agents developed by Pfizer, the racemic ethyl 3-oxocyclohexanecarboxylate intermediate required an additional chiral resolution step via diastereomeric salt formation with (R)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate to isolate the desired (R)-(+)-enantiomer after column chromatographic separation of isomeric cyclohexene derivatives [1]. By starting directly with the (1S)-enantiomer, this resolution step—which introduces stoichiometric resolving agent costs, additional purification requirements, and yield losses—can be circumvented entirely. This represents a reduction of at least one synthetic step and associated purification operations [2].

Pharmaceutical Intermediate Process Chemistry CNS Agents

Biocatalytic Accessibility: (1S)-Enantiomer Synthesized via Green Chemistry Route with Demonstrated Scalability to 100 g

The (1S)-enantiomer of 3-oxocyclohexane-1-carboxylate derivatives can be synthesized via a fully biocatalytic three-step procedure that offers substantial advantages in selectivity and environmental impact over conventional chemical methods [1]. This procedure converts cyclohexenecarboxylates into both enantiomers of the corresponding chiral 3-oxoesters using R. oryzae resting cells for allylic hydroxylation, followed by laccase/TEMPO-mediated oxidation and ene-reductase-mediated alkene reduction. The enzymatic approach has been validated at scales up to 100 g for chiral 1,3-substituted cyclohexanone building blocks, demonstrating industrial feasibility [2]. In contrast, chemical synthesis of the racemic mixture followed by resolution introduces additional waste streams and lower atom economy.

Biocatalysis Green Chemistry Process Scale-up

Commercial Availability: (1S)-Enantiomer Readily Procured at ≥95% Purity vs (1R)-Enantiomer Requiring Custom Synthesis

The (1S)-enantiomer (CAS 2043662-35-5) is available from multiple commercial suppliers with documented purity specifications of ≥95% or ≥97% in quantities suitable for research and development applications [1]. While the (1R)-enantiomer (CAS 2043662-34-4) is also commercially listed, vendor catalogs indicate that both enantiomers are available as separate catalog items, enabling researchers to procure the stereochemically defined building block required for their specific asymmetric synthesis without the burden of in-house resolution . This availability contrasts with many chiral building blocks where only the racemate is stocked and single enantiomers require custom synthesis lead times.

Chemical Procurement Chiral Building Blocks Supply Chain

Stereochemical Integrity in Drug Precursor Applications: (1S)-Configuration Critical for JAK2 Inhibitor Intermediate Utility

Ethyl 3-oxocyclohexane-1-carboxylate serves as an intermediate for the preparation of carbazole-carboxamides with selective JAK2 inhibitory activities . In this application, the stereochemical configuration at the cyclohexane ring influences the three-dimensional presentation of pharmacophoric elements to the kinase active site. The (1S)-enantiomer provides the defined stereochemistry required for structure-activity relationship (SAR) studies and lead optimization campaigns targeting JAK2-selective inhibition. Racemic material would confound biological evaluation by introducing a mixture of diastereomeric products, complicating SAR interpretation and potentially masking true potency or selectivity signals .

JAK2 Inhibitor Kinase Inhibitor Carbazole-Carboxamide

Functional Group Orthogonality: Ethyl Ester Enables Selective Manipulation Relative to Methyl Ester Analog

The ethyl ester moiety in ethyl (1S)-3-oxocyclohexane-1-carboxylate offers distinct synthetic advantages over the corresponding methyl ester analog (methyl (1S)-3-oxocyclohexane-1-carboxylate) in multi-step sequences requiring orthogonal ester deprotection. Ethyl esters exhibit slower hydrolysis kinetics under basic conditions compared to methyl esters, providing greater stability in reaction environments where selective preservation of the ester functionality is required . This differential reactivity can be exploited when the ethyl ester must persist while other methyl ester protecting groups elsewhere in a complex molecule are removed, enabling more streamlined protecting group strategies in total synthesis campaigns.

Protecting Group Strategy Ester Hydrolysis Synthetic Methodology

Optimal Application Scenarios for Ethyl (1S)-3-oxocyclohexane-1-carboxylate CAS 2043662-35-5


Asymmetric Synthesis of CNS-Active Pharmaceutical Candidates

In the development of 1,3-substituted cycloalkene and cycloalkane CNS agents as described in Pfizer patents (EP 0545095, US 5314896), the (1S)-enantiomer serves as a chiral building block that eliminates the need for late-stage resolution via diastereomeric salt formation with (R)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate. Starting with the stereochemically defined (1S)-enantiomer reduces the synthetic sequence by at least one step and avoids chromatographic separation of isomeric intermediates, directly impacting process efficiency and cost of goods [1].

Stereospecific JAK2 Inhibitor Lead Optimization

Medicinal chemistry programs developing selective JAK2 kinase inhibitors based on carbazole-carboxamide scaffolds utilize ethyl 3-oxocyclohexane-1-carboxylate as a key intermediate. The (1S)-enantiomer provides unambiguous stereochemical definition, enabling clear interpretation of structure-activity relationships. Use of the racemate would introduce diastereomeric mixtures in downstream products, potentially obscuring true potency values and confounding SAR analysis .

Biocatalytic Route Scouting and Green Chemistry Process Development

The (1S)-enantiomer can be produced via a fully biocatalytic three-step sequence using R. oryzae whole cells, laccase/TEMPO oxidation, and ene-reductase-mediated alkene reduction. This methodology has been demonstrated at 100 g scale and offers substantial improvements in atom economy and environmental profile relative to traditional chemical resolution approaches. Procurement of the authentic (1S)-enantiomer enables benchmarking of in-house biocatalytic processes and supports green chemistry initiatives in pharmaceutical manufacturing [2].

Chiral Building Block Stock for Asymmetric Methodology Development

The cyclohexanone scaffold bearing a β-ketoester functionality and defined (1S) stereocenter provides a versatile platform for developing new asymmetric transformations, including enantioselective alkylations, Michael additions, and cycloaddition reactions. The commercial availability of both (1S)- and (1R)-enantiomers as separate catalog items enables researchers to probe stereochemical outcomes in methodology studies without the lead time associated with custom chiral synthesis .

Quote Request

Request a Quote for Ethyl (1S)-3-oxocyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.